4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide
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Overview
Description
The description of a compound usually includes its chemical name, molecular formula, and structural formula. It may also include the compound’s physical appearance .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Scientific Research Applications
Antitumor Activity :
- This compound, as part of the benzothiazole series, has shown potent cytotoxic properties against certain human breast cancer cell lines. Its fluorinated derivatives exhibited significant in vitro biological properties, especially in sensitive human breast cell lines like MCF-7 and MDA 468 (Hutchinson et al., 2001).
Neurological Research (Alzheimer's Disease) :
- A derivative of this compound was used as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This application is significant for understanding the neurological changes associated with Alzheimer's (Kepe et al., 2006).
Antibacterial Agents :
- Some derivatives of this compound have been investigated for their potential as antibacterial agents. For instance, certain fluorine-containing thiadiazolotriazinones exhibited promising antibacterial activity (Holla et al., 2003).
Polymer Science :
- In the field of polymer science, derivatives of this compound have been explored for creating novel water-soluble poly(m-benzamide)s with potential applications in material science (Sugi et al., 2006).
Antimicrobial Research :
- Research into the synthesis of new thiadiazoles, including derivatives of this compound, has shown that they possess antimicrobial properties against various bacteria and fungi (Dua, 2016).
Gastrokinetic Agents :
- Studies have investigated its derivatives as gastrokinetic agents, with certain benzamide derivatives showing potent gastric emptying activity in animal models (Kato et al., 1992).
Cancer Research :
- In cancer research, several benzamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating significant potential (Ravinaik et al., 2021).
Chemical Synthesis and Structure Analysis :
- The compound has been used in studies focusing on chemical synthesis and structural analysis, providing insights into its potential pharmaceutical applications (Moreno-Fuquen et al., 2019).
Positron Emission Tomography (PET) Imaging :
- It has been used in the development of PET radioligands for imaging brain metabotropic glutamate receptor 1 (mGluR1), crucial for studying various neuropsychiatric disorders (Xu et al., 2013).
Herbicide Development :
- The compound has played a role in the development of herbicides. Studies have shown that fluorine substitution in certain analogs can significantly alter herbicidal properties, enhancing their effectiveness (Hamprecht et al., 2004).
Antimycobacterial Activity :
- Research into fluorinated benzothiazolo imidazole compounds, related to this compound, has shown promising antimycobacterial activity, highlighting its potential in treating infections (Sathe et al., 2011).
Antihypertensive Agents :
- This compound has also been investigated for its potential as an antihypertensive agent, showing significant activity in comparison to standard drugs (Sharma et al., 2010).
Antimicrobial Analogs Development :
- Its derivatives have been synthesized and evaluated for antimicrobial activity, with some showing promising results against various bacterial and fungal strains (Desai et al., 2013).
Anti-HIV and CDK2 Inhibition :
- Fluorine-substituted 1,2,4-triazinones, related to this compound, have been synthesized and evaluated for their potential as anti-HIV-1 and CDK2 inhibitors, showing significant activity (Makki et al., 2014).
X-ray Crystal Structure Analysis :
- The compound has been used in studies focusing on X-ray crystal structure analysis to better understand its molecular configuration and potential applications (Deng et al., 2014).
Mechanism of Action
Target of Action
AZ 1729, also known as N-[3-[2-(diaminomethylideneamino)-4-methyl-1,3-thiazol-5-yl]phenyl]-4-fluorobenzamide or 4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide, is a potent activator of the free fatty acid 2 receptor (FFA2) . FFA2 is a G protein-coupled receptor that plays a significant role in various physiological processes .
Mode of Action
AZ 1729 acts as a direct allosteric agonist and as a positive allosteric modulator . This means that AZ 1729 increases the activity of the endogenously produced short chain fatty acid propionate in Gi-mediated pathways .
Biochemical Pathways
AZ 1729 affects the signaling pathways of the physiological roles of FFA2 . It inhibits forskolin-induced cAMP increase and stimulates 35SGTPγS binding in biochemical assays . In functional assays, it displays positive allosteric modulation of FFA-induced Gi signaling and negative allosteric modulation of FFA-induced Gq/G11 signaling .
Result of Action
AZ 1729 has been shown to inhibit isoproterenol-induced lipolysis in mouse adipocytes . It can also induce migration of human neutrophils . These effects indicate that AZ 1729 can have significant molecular and cellular effects through its action on the FFA2 receptor.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[2-(diaminomethylideneamino)-4-methyl-1,3-thiazol-5-yl]phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-10-15(26-18(22-10)24-17(20)21)12-3-2-4-14(9-12)23-16(25)11-5-7-13(19)8-6-11/h2-9H,1H3,(H,23,25)(H4,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFYSCAJVTAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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